Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate

Catalog No.
S11594033
CAS No.
M.F
C17H17NO3
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benz...

Product Name

Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate

IUPAC Name

methyl 4-[(3,4-dimethylbenzoyl)amino]benzoate

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c1-11-4-5-14(10-12(11)2)16(19)18-15-8-6-13(7-9-15)17(20)21-3/h4-10H,1-3H3,(H,18,19)

InChI Key

VTTNHVPLVFDLJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)C

Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate is an organic compound characterized by its complex structure, which includes a methyl ester group and an amide linkage. This compound belongs to the class of benzoates and features a 4-amino group on the benzoate moiety. The presence of the 3,4-dimethylphenyl group introduces unique electronic and steric properties that may influence its reactivity and biological activity.

  • Oxidation: Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate can be oxidized to form quinoline N-oxides using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the ester group, particularly with alkyl halides or amines.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate has been studied for its potential biological activities:

  • Anticancer Properties: Research indicates that this compound may interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This mechanism suggests potential applications in cancer therapy.
  • Fluorescent Probes: The compound's structural features allow it to function as a fluorescent probe in biological imaging, providing insights into cellular processes.

The synthesis of Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions:

  • Formation of the Quinoline Core: Utilizing Friedländer synthesis, aniline derivatives are condensed with ketones in the presence of acidic or basic catalysts.
  • Introduction of the Dimethylphenyl Group: This step often employs Suzuki-Miyaura coupling reactions between boronic acids and halogenated quinoline derivatives in the presence of a palladium catalyst.
  • Esterification: The final product is synthesized by esterifying the quinoline derivative with methyl 4-aminobenzoate under acidic conditions.

These methods illustrate the complexity and precision required in synthesizing this compound.

Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate has several notable applications:

  • Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit critical enzymes involved in DNA replication.
  • Materials Science: The compound is used in developing organic semiconductors and light-emitting diodes (LEDs) owing to its unique electronic properties.
  • Biological Studies: Its strong fluorescence makes it suitable for use as a probe in biological imaging studies.

The interaction studies of Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate focus on its binding affinity with various molecular targets:

  • DNA Intercalation: The compound can intercalate into DNA strands, disrupting normal functions and inhibiting enzyme activity essential for cancer cell proliferation.
  • Enzyme Inhibition: It has shown promise in inhibiting topoisomerase enzymes, further supporting its potential as an anticancer therapeutic agent.

Similar compounds include:

  • Methyl 4-aminobenzoate
  • Methyl 3-(3,4-dimethylphenyl)propanoate
  • Methyl 2-(3,4-dimethylphenyl)acetate

Comparison Table

Compound NameKey FeaturesUnique Aspects
Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoateContains a dimethylphenyl group and benzoate moietyPotential anticancer agent due to DNA interaction
Methyl 4-aminobenzoateSimple amine structurePrimarily used as a pharmaceutical intermediate
Methyl 3-(3,4-dimethylphenyl)propanoatePropanoate structure with dimethyl substitutionLess complex than methyl benzoates
Methyl 2-(3,4-dimethylphenyl)acetateAcetate group with dimethyl substitutionDifferent reactivity profile compared to benzoates

Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate's unique combination of functional groups and potential biological activity distinguishes it from these similar compounds. Its specific interactions with DNA and enzymes underline its significance in medicinal chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.12084340 g/mol

Monoisotopic Mass

283.12084340 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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